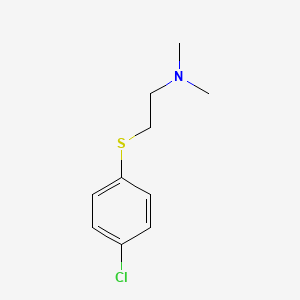![molecular formula C29H36OSi B14358909 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one CAS No. 91413-20-6](/img/structure/B14358909.png)
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one is a silicon-containing organic compound characterized by the presence of a silyl group attached to a decanone backbone This compound is notable for its unique structural features, which include a silicon atom bonded to both methyl and diphenyl groups, as well as a phenyl group attached to the decanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one typically involves the reaction of a silylating agent with a suitable precursor molecule. One common method is the reaction of diphenylmethylchlorosilane with a phenyl-substituted decanone under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the decanone chain can be reduced to form alcohols.
Substitution: The phenyl groups attached to the silicon atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen or nitrogen atoms in biomolecules, potentially altering their function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used as protecting groups in organic synthesis.
Tert-butyldiphenylsilyl compounds: These compounds have a tert-butyl group and two phenyl groups attached to the silicon atom, offering increased steric bulk and stability.
Uniqueness
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one is unique due to its specific combination of a methyl group, two phenyl groups, and a phenyl-substituted decanone chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91413-20-6 |
|---|---|
Molekularformel |
C29H36OSi |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
2-[methyl(diphenyl)silyl]-1-phenyldecan-1-one |
InChI |
InChI=1S/C29H36OSi/c1-3-4-5-6-7-17-24-28(29(30)25-18-11-8-12-19-25)31(2,26-20-13-9-14-21-26)27-22-15-10-16-23-27/h8-16,18-23,28H,3-7,17,24H2,1-2H3 |
InChI-Schlüssel |
HKQSZOXQSSNGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


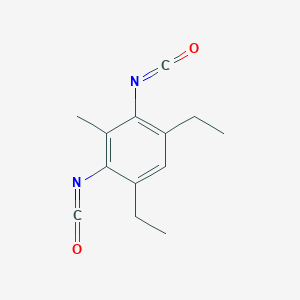
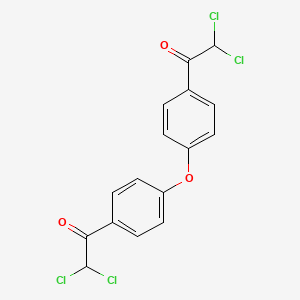
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
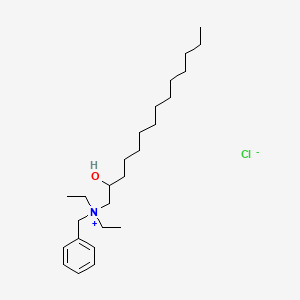
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
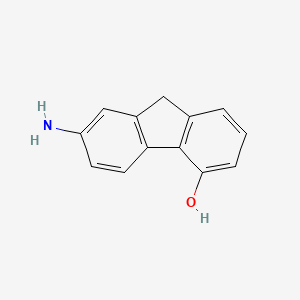
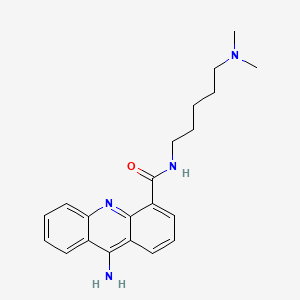
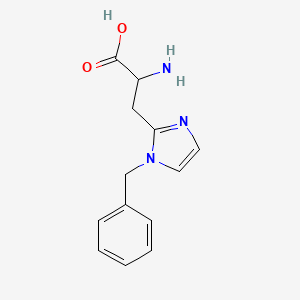
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
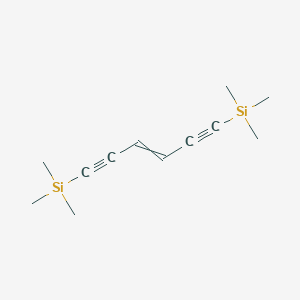
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
